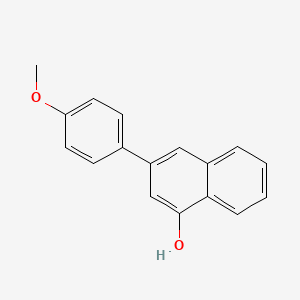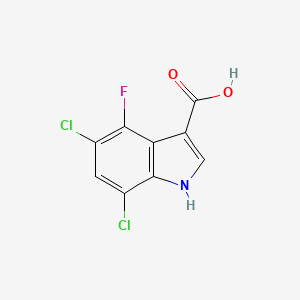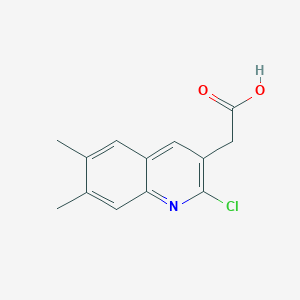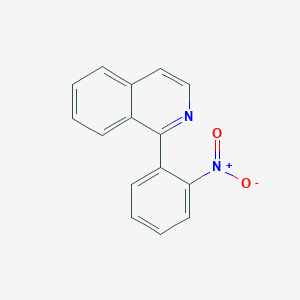
1-(2-Nitrophenyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)isoquinoline is an organic compound belonging to the class of isoquinolines, which are heterocyclic aromatic compounds. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The presence of a nitrophenyl group at the 1-position of the isoquinoline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)isoquinoline can be synthesized through various methods. One common approach involves the Pomeranz-Fritsch reaction, where aromatic aldehydes and aminoacetals undergo cyclization under acidic conditions to form isoquinolines . Another method includes the palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes, followed by copper-catalyzed cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium and copper, is common in these processes to facilitate efficient cyclization and coupling reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the nitro group can yield amino derivatives, which have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Isoquinoline N-oxides.
Reduction: Aminoisoquinolines.
Substitution: Halogenated or sulfonated isoquinolines.
Scientific Research Applications
1-(2-Nitrophenyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)isoquinoline involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The isoquinoline ring can participate in binding to enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
1-Phenylisoquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Nitroisoquinoline: The nitro group is positioned differently, affecting its electronic properties and reactivity.
1-(2-Aminophenyl)isoquinoline: The amino group provides different hydrogen bonding and electronic characteristics compared to the nitro group.
Uniqueness: 1-(2-Nitrophenyl)isoquinoline is unique due to the presence of both the nitrophenyl group and the isoquinoline ring, which together confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
111888-47-2 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1-(2-nitrophenyl)isoquinoline |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-16-15/h1-10H |
InChI Key |
LEDNZQKMGFTYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866168.png)

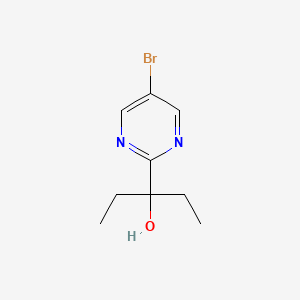
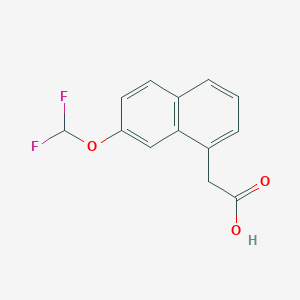
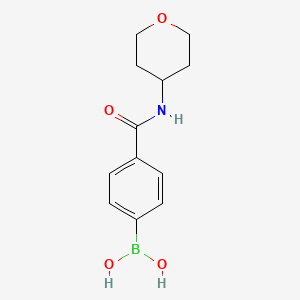
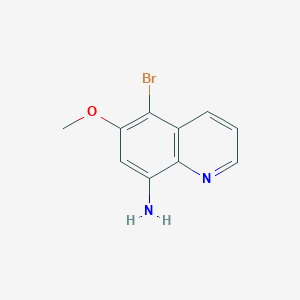
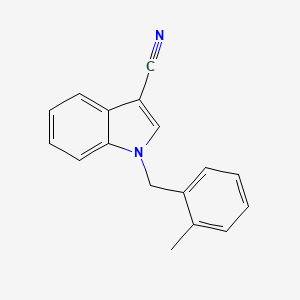
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B11866195.png)
